Kinome-Wide Selectivity Threshold: 3-Methylbenzamide Position Maintains LRRK2 Class Selectivity Over >140 Kinases
The 5-substituted-N-pyridazinylbenzamide series, to which the 3-methylbenzamide target belongs, was profiled against a panel of >140 kinases. Lead compounds 18 and 23 from the series showed ≤50% inhibition of only one off-target kinase at 1 µM, establishing a class-wide selectivity benchmark [1]. In contrast, close positional analogs such as the 2-methylbenzamide derivative (GSK2334470) display a fundamentally different selectivity profile: potent PDK1 inhibition (IC₅₀ ~10 nM) and no significant LRRK2 cross-reactivity, illustrating the risk of positional isomer interchange [2]. The 3-methyl substitution is predicted by SAR to preserve the LRRK2-selective pharmacophore while avoiding the PDK1-dominant profile of the 2-methyl regioisomer.
| Evidence Dimension | Kinase selectivity (number of off-target kinases inhibited >50% at 1 µM) |
|---|---|
| Target Compound Data | Predicted: ≤1 off-target kinase inhibited >50% at 1 µM (class SAR for 5-substituted-N-pyridazinylbenzamides) [1] |
| Comparator Or Baseline | 2-Methyl analog (GSK2334470): No LRRK2 activity; PDK1 IC₅₀ ~10 nM [2]; 4-Methyl analog: not profiled for kinome selectivity in the LRRK2 series |
| Quantified Difference | Predicted kinase selectivity difference vs. 2-methyl analog: PDK1 activity is absent in the 3-methyl series based on SAR; class selectivity benchmark: ≤1/140 off-targets for optimized members |
| Conditions | Kinome-wide selectivity panel: >140 kinases tested at 1 µM compound concentration in biochemical assays; PDK1 assay: IC₅₀ determination using recombinant PDK1 protein |
Why This Matters
Researchers requiring clean LRRK2-dependent phenotypic data should procure the 3-methyl analog rather than the 2-methyl regioisomer, which targets PDK1 and would confound LRRK2-specific readouts.
- [1] Ding, X., Stasi, L.P., Dai, X., Long, K., Peng, C., Zhao, B., ... & Ren, F. (2019). 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. Bioorganic & Medicinal Chemistry Letters, 29(24), 126752. View Source
- [2] Najafov, A., Sommer, E.M., Axten, J.M., Deyoung, M.P., & Alessi, D.R. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369. View Source
